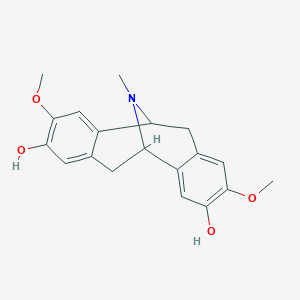
Bisnorargemonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisnorargemonine is a compound that has garnered interest in the scientific community due to its unique structural properties and potential applications It is an isoquinoline alkaloid, which means it belongs to a class of naturally occurring organic compounds that contain nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisnorargemonine can be synthesized through several methods. One common approach involves the Pictet-Gams modification of the Bischler-Napieralski cyclization to construct the required isoquinoline intermediates . This method involves the use of specific reagents and conditions to achieve the desired product. For example, the synthesis of this compound isomers, such as 3,9-dihydroxy-2,8-dimethoxy-N-methylpavinane and 2,8-dihydroxy-3,9-dimethoxy-N-methylpavinane, has been reported .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis typically involves similar principles as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, reagent availability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Bisnorargemonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Bisnorargemonine’s interactions with biological molecules have been explored to understand its potential as a bioactive compound.
Medicine: Research has investigated the compound’s potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound’s properties may be leveraged in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of bisnorargemonine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Bisnorargemonine can be compared with other isoquinoline alkaloids, such as berberine, palmatine, and corydaline. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its distinct structural features and the specific reactions it undergoes, which may confer unique properties and applications.
List of Similar Compounds
- Berberine
- Palmatine
- Corydaline
Properties
CAS No. |
29944-24-9 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |
InChI Key |
JLYWCHLTLCGOMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















